1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with different trifluoromethyl group positions, leading to variations in chemical reactivity and biological activity.
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety, affecting its chemical and physical properties.
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one:
Properties
Molecular Formula |
C11H7ClF6O |
---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c12-4-3-9(19)7-5-6(10(13,14)15)1-2-8(7)11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
WFWAXYLUBJBQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CCCl)C(F)(F)F |
Origin of Product |
United States |
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